ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate
Description
Ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate is a structurally complex small molecule featuring a pyrrolidine ring linked to a 2,3-dihydro-1H-isoindole moiety via an ethyl chain. The molecule also contains a propenoate ester group attached to a para-substituted phenyl ring.
Properties
IUPAC Name |
ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-2-29-25(28)12-8-19-5-9-21(10-6-19)24-4-3-14-27(24)15-13-20-7-11-22-17-26-18-23(22)16-20/h5-12,16,24,26H,2-4,13-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOIYFNSIAUVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCC3=CC4=C(CNC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Isoindolinyl Group: Starting from phthalic anhydride, the isoindolinyl group can be synthesized through a series of reactions involving amination and cyclization.
Synthesis of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Coupling with the Acrylate Ester: The final step involves the coupling of the isoindolinyl-pyrrolidinyl intermediate with ethyl acrylate under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindolinyl and pyrrolidinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylate ester or the aromatic ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which (E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)ethyl)pyrrolidin-2-yl)phenyl)acrylate exerts its effects is likely related to its interaction with specific molecular targets. These could include:
Receptors: Binding to certain receptors in biological systems, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.
Pathways: The compound may influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The pyrrolidine ring, as seen in ethyl-4-morpholino-2,2-diphenylbutyrate, may enhance blood-brain barrier permeability compared to bulkier heterocycles.
- The propenoate ester group likely increases lipophilicity (logP ~3–4 estimated) relative to carboxylic acid analogs, balancing solubility and membrane permeability.
Physicochemical Properties
Comparative physicochemical data inferred from analogs:
Analysis :
- The target compound’s ester group and aromatic systems may result in lower aqueous solubility compared to sontigidomide, which contains polar amide bonds.
- Halogenated analogs (e.g., CAS 400074-57-9) exhibit higher logP values due to trifluoromethyl and chloro groups, whereas the target compound’s isoindole and pyrrolidine systems likely reduce crystallinity, enhancing amorphous solubility.
Pharmacological Profiles
While direct activity data are unavailable, inferences from structural analogs suggest:
- Sontigidomide : Binds cereblon (CRBN), promoting proteasomal degradation of transcription factors like IKZF1/3. The target compound’s isoindole core may share similar binding motifs.
- Pyrrolidine Derivatives : Often target G protein-coupled receptors (GPCRs) due to their conformational flexibility.
- Ester-Containing Drugs : Prodrug strategies (e.g., ester hydrolysis to carboxylic acids) may apply, though metabolic stability varies with substitution patterns.
Biological Activity
Ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates an isoindolinyl group, a pyrrolidinyl group, and an acrylate ester. The presence of multiple functional groups suggests a diverse range of biological activities, particularly in the realms of oncology and neurology.
Chemical Structure:
Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets. The biological activity of this compound can be attributed to:
- Binding Affinity : The compound's ability to bind to specific receptors or enzymes may influence cellular signaling pathways.
- Antitumor Activity : Similar compounds have shown efficacy against certain cancer cell lines, suggesting potential applications in cancer therapy.
- Neurological Effects : The structural components may also confer neuroprotective properties, making it a candidate for treating neurological disorders.
Anticancer Activity
Studies have demonstrated that derivatives with similar structures exhibit promising anticancer properties. For instance:
| Compound Name | Activity | Reference |
|---|---|---|
| ARRY-142886 | MEK1 Inhibition | |
| Isoindole Derivatives | Antimicrobial Activity |
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, potentially through modulation of the MAPK signaling pathway.
Neuroprotective Effects
The compound's isoindolinyl structure is associated with neuroprotective effects. Research on isoindole derivatives indicates their potential in mitigating neurodegenerative conditions:
| Study Focus | Findings |
|---|---|
| Neuroprotection | Compounds showed reduced oxidative stress in neuronal cells |
Case Studies
A notable case study involved the evaluation of the compound's effects on colorectal cancer models. In this study, administration led to significant reductions in tumor size and improved survival rates in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
